(2,3-Dihydrothiochromen-4-ylideneamino) 4-methylbenzenesulfonate
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Overview
Description
(2,3-Dihydrothiochromen-4-ylideneamino) 4-methylbenzenesulfonate is a chemical compound with the molecular formula C16H15NO3S2 and a molecular weight of 333.432 This compound features a thiochromene core, which is a sulfur-containing heterocyclic structure, and a 4-methylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrothiochromen-4-ylideneamino) 4-methylbenzenesulfonate typically involves the condensation of 2,3-dihydrothiochromen-4-one with an appropriate amine, followed by sulfonation with 4-methylbenzenesulfonyl chloride . The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the sulfonate ester. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydrothiochromen-4-ylideneamino) 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The thiochromene core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiochroman derivative.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiochroman derivatives.
Substitution: Various substituted thiochromene derivatives depending on the nucleophile used.
Scientific Research Applications
(2,3-Dihydrothiochromen-4-ylideneamino) 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (2,3-Dihydrothiochromen-4-ylideneamino) 4-methylbenzenesulfonate is not fully understood. it is believed to interact with specific molecular targets and pathways due to its unique structure. The thiochromene core may interact with biological macromolecules, while the sulfonate group could enhance its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(Z)-2,3-Dihydrothiochromen-4-ylideneamino]thiourea: Another thiochromene derivative with different functional groups.
Thiochroman derivatives: Compounds with a similar core structure but different substituents.
Uniqueness
(2,3-Dihydrothiochromen-4-ylideneamino) 4-methylbenzenesulfonate is unique due to the presence of both the thiochromene core and the 4-methylbenzenesulfonate group
Properties
CAS No. |
14106-16-2 |
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Molecular Formula |
C16H15NO3S2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(2,3-dihydrothiochromen-4-ylideneamino) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H15NO3S2/c1-12-6-8-13(9-7-12)22(18,19)20-17-15-10-11-21-16-5-3-2-4-14(15)16/h2-9H,10-11H2,1H3 |
InChI Key |
WICWZTPSMWAXJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C2CCSC3=CC=CC=C23 |
Origin of Product |
United States |
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